molecular formula C11H11N B11717432 6-Cyclopropyl-1H-indole

6-Cyclopropyl-1H-indole

Cat. No.: B11717432
M. Wt: 157.21 g/mol
InChI Key: SLKMQWLNAMYXCE-UHFFFAOYSA-N
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Description

6-Cyclopropyl-1H-indole (CAS: 1989668-19-0) is a substituted indole derivative characterized by a cyclopropyl group at the 6-position of the indole core. Its molecular formula is C₁₁H₁₁N, with a molecular weight of 157.21 g/mol. This compound is primarily utilized in scientific research, particularly in medicinal chemistry and materials science, due to the unique steric and electronic properties imparted by the cyclopropyl substituent . It is stored at -20°C for long-term stability and is commercially available in small quantities (e.g., 5g) for laboratory use .

Properties

Molecular Formula

C11H11N

Molecular Weight

157.21 g/mol

IUPAC Name

6-cyclopropyl-1H-indole

InChI

InChI=1S/C11H11N/c1-2-8(1)10-4-3-9-5-6-12-11(9)7-10/h3-8,12H,1-2H2

InChI Key

SLKMQWLNAMYXCE-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC3=C(C=C2)C=CN3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropyl-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a cyclopropyl ketone under acidic conditions to form the indole ring . Another method involves the cyclization of an appropriate aniline derivative with a cyclopropyl-substituted carbonyl compound .

Industrial Production Methods: Industrial production of 6-Cyclopropyl-1H-indole typically involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to maximize yield and purity, often involving the use of strong acids like methanesulfonic acid and high temperatures .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

  • Nitration and Halogenation : Reactions with nitric acid or halogens (e.g., Br₂) occur at the 3-position, with the cyclopropyl group minimally interfering due to its distal location .

  • Friedel-Crafts Alkylation : Gold-catalyzed reactions with alkynes or azides yield 3-substituted indoles. For example, using ortho-azidophenylalkyne substrates and Ph₃PAuNTf₂ catalyst, regioselective formation of 3-alkynylated indoles is achieved (Table 1) .

Table 1: Gold-Catalyzed Alkylation of 6-Cyclopropyl-1H-Indole Derivatives

EntryCatalystSolventTemp (°C)Yield (%)Regioselectivity (2a/2a’)
1Ph₃PAuNTf₂Toluene60202.4
6IPrAuNTf₂DCE80814.3

Gold-Catalyzed Cyclization Reactions

Gold(I) catalysts enable intramolecular cyclizations by generating electrophilic gold carbenes. For 6-cyclopropylindole derivatives:

  • Intramolecular Trapping : Azidoalkyne substrates form tetracyclic products via cyclopropane ring-opening and indole 3-position trapping (Eq. 1) .

  • Solvent Effects : Polar solvents like DCE enhance yields (up to 81%) compared to toluene (20%) .

Mechanistic Insight : The reaction proceeds through a gold carbene intermediate (B/C), which is trapped by the indole’s benzene ring in intramolecular reactions, bypassing Büchner reaction pathways .

Brønsted Acid-Catalyzed Cyclocondensation

6-Cyclopropyl-1H-indole reacts with donor-acceptor cyclopropanes (DACs) under Brønsted acid catalysis to form cyclopenta[b]indoles:

  • Regioselectivity : Reactions favor C3-alkylation over N-attack, with DFT studies confirming lower activation barriers for C3 pathways (ΔG‡ = 18.2 kcal/mol vs. 23.1 kcal/mol for N-attack) .

  • Substrate Scope : Electron-withdrawing groups on DACs improve yields (e.g., 95% with nitro-substituted cyclopropanes) .

Table 2: Cyclocondensation with Cyclopropane 1e

EntryIndole SubstituentYield (%)Regioselectivity
63-Me92>20:1 (C3)
103-Bn88>20:1 (C3)

Dearomatization and Functionalization

Indoleninyl halides derived from 6-cyclopropylindole participate in diverse transformations:

  • Hydrolysis : Aqueous HCl converts indoleninyl iodides to spirocyclic oxindoles (quantitative yield) .

  • Nucleophilic Substitution : Reactions with thiols or amines yield C2-substituted indolenines (85–92% yields) .

  • Cross-Coupling : Suzuki and Sonogashira couplings introduce aryl/alkyne groups (70–85% yields) .

Table 3: Cross-Coupling Reactions of Indoleninyl Iodide 7a

Reaction TypeReagentProductYield (%)
SuzukiPhB(OH)₂1478
SonogashiraHC≡CPh1682
StilleSn(Furyl)₃1875

Steric and Electronic Effects of Cyclopropyl Group

The 6-cyclopropyl substituent:

  • Steric Hindrance : Directs electrophilic substitution to the 3-position by blocking adjacent sites .

  • Electronic Modulation : Slightly electron-donating via conjugation, enhancing nucleophilicity at the 3-position .

Scientific Research Applications

The biological activity of 6-Cyclopropyl-1H-indole has been investigated in several contexts:

  • Anticancer Activity : Research has indicated that indole derivatives, including 6-Cyclopropyl-1H-indole, exhibit significant anticancer properties. For instance, studies have shown that certain indoles can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specific investigations into 6-Cyclopropyl-1H-indole have revealed its potential to inhibit the growth of various cancer cell lines, suggesting its utility as a lead compound in anticancer drug development .
  • Antimicrobial Activity : Indoles are known for their antimicrobial properties. Preliminary studies on 6-Cyclopropyl-1H-indole have suggested effectiveness against a range of pathogenic bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
  • Anti-inflammatory Effects : Indole derivatives have also been studied for their anti-inflammatory effects. The modulation of inflammatory pathways by compounds like 6-Cyclopropyl-1H-indole could provide therapeutic avenues for treating inflammatory diseases .

Pharmacological Applications

The pharmacological applications of 6-Cyclopropyl-1H-indole extend beyond anticancer and antimicrobial activities:

  • Neuroprotective Effects : Some studies suggest that indoles may exhibit neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease and Parkinson's disease. The ability of 6-Cyclopropyl-1H-indole to cross the blood-brain barrier enhances its relevance in neuropharmacology .
  • Metabolic Disorders : Recent research has explored the role of indoles in metabolic regulation, particularly concerning obesity and diabetes. Compounds like 6-Cyclopropyl-1H-indole may influence metabolic pathways and offer new strategies for managing metabolic disorders .

Case Studies and Research Findings

Several case studies have highlighted the applications of 6-Cyclopropyl-1H-indole in various research settings:

StudyFocusFindings
Panathur et al. (2015)Anticancer activityDemonstrated growth inhibition in multiple cancer cell lines with derivatives showing improved efficacy .
Kumar et al. (2022)Antimicrobial activityReported significant inhibition against various pathogens, indicating broad-spectrum antimicrobial potential .
Recent pharmacological reviewsNeuroprotective effectsSuggested mechanisms through which indoles can protect neuronal health and function .

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit enzymes like cyclooxygenase and kinases, leading to anti-inflammatory and anticancer effects . The cyclopropyl group may enhance the binding affinity and selectivity of the compound for its targets .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Substituent Effects :
    • The cyclopropyl group at the 6-position in 6-cyclopropyl-1H-indole introduces significant steric hindrance and electron-withdrawing effects, which can alter reactivity in electrophilic substitution reactions compared to alkyl-substituted analogs (e.g., 1-ethyl or 1-propyl derivatives) .
    • Derivatives with amine groups at the 6-position (e.g., 1-(cyclopropylmethyl)-1H-indol-6-amine) exhibit enhanced hydrogen-bonding capacity, making them suitable for interactions in biological systems or crystal engineering .

Spectroscopic Comparisons

  • 13C-NMR Data :
    • For 1-(cyclopropylmethyl)-1H-indol-6-amine, the cyclopropylmethyl group produces a distinct CH₂ signal at ~47.5 ppm , while aromatic carbons resonate between 116–147 ppm . Similar shifts are expected for 6-cyclopropyl-1H-indole, though the absence of an amine group may reduce deshielding effects on the aromatic system.
    • Alkyl-substituted analogs (e.g., 1-ethyl-1H-indol-6-amine) show simpler aliphatic carbon signals (e.g., ethyl CH₂ at ~12–25 ppm ), contrasting with the cyclopropyl ring’s unique magnetic anisotropy .

Biological Activity

6-Cyclopropyl-1H-indole is an indole derivative that has garnered attention for its biological activity, particularly in the context of antiviral properties. This article synthesizes findings from various studies to provide a comprehensive overview of its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of Indole Derivatives

Indoles are a significant class of heterocyclic compounds known for their diverse biological activities. The cyclopropyl group, when substituted at the 6-position of the indole ring, can influence the compound's pharmacological properties. Research has shown that modifications to indole structures can enhance their efficacy against viral infections, particularly hepatitis C virus (HCV) and human immunodeficiency virus (HIV) .

Antiviral Activity

Recent studies have highlighted the antiviral potential of 6-cyclopropyl-1H-indole and its analogs:

  • HCV Inhibition : A notable study reported that cyclopropyl analogs exhibited significant inhibitory effects on HCV replication. For instance, an indole derivative with a cyclopropyl substitution demonstrated an EC50 value of 0.003 μM against HCV NS3 protease, indicating potent antiviral activity .
  • Mechanism of Action : The mechanism involves interference with viral replication processes. Indole derivatives have been shown to stimulate the secretion of pro-inflammatory cytokines that may enhance antiviral responses in neighboring cells .

Selectivity and Toxicity

The selectivity index (SI) is crucial for evaluating the safety profile of antiviral compounds. For 6-cyclopropyl-1H-indole:

  • Low Cytotoxicity : It exhibits low cytotoxicity with CC50 values greater than 20 μM, indicating a favorable safety profile for further development .
  • Comparative Efficacy : Compared to other indole derivatives, 6-cyclopropyl-1H-indole shows enhanced activity with lower toxicity, making it a promising candidate for therapeutic use .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 6-cyclopropyl-1H-indole can be achieved through various methods, including palladium-catalyzed cyclization reactions. The structural modifications at the cyclopropyl position significantly affect the biological activity and pharmacokinetic properties of the compound .

Compound Activity EC50 (μM) CC50 (μM) Selectivity Index
6-Cyclopropyl-1H-indoleAnti-HCV0.003>20>6667
Indole derivative AAnti-HCV0.00624.84.13
Indole derivative BAnti-HIV1.161.656.9

Clinical Trials and Efficacy

Clinical evaluations have demonstrated the efficacy of indole derivatives in treating viral infections:

  • Phase III Trials : One compound related to this class has entered Phase III trials due to its promising results in inhibiting HCV replication across multiple genotypes .
  • Preclinical Studies : In preclinical models, cyclopropyl-substituted indoles have shown significant antiviral effects without major adverse effects, suggesting their potential for clinical application .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 6-Cyclopropyl-1H-indole with high purity?

  • Methodological Answer : Synthesis typically involves cyclopropane ring introduction to the indole scaffold. Key steps include:

  • Reagent Selection : Use CuI as a catalyst for azide-alkyne cycloaddition (e.g., Huisgen reaction) to attach cyclopropyl groups .
  • Solvent Optimization : Polar aprotic solvents like DMF or PEG-400 improve reaction efficiency .
  • Purification : Column chromatography (e.g., 70:30 ethyl acetate/hexane) ensures high purity. Validate purity via HPLC (>98%) and NMR spectroscopy (¹H, ¹³C, ¹⁹F) .

Q. How can researchers characterize the structural stability of 6-Cyclopropyl-1H-indole under varying conditions?

  • Methodological Answer :

  • Thermal Stability : Perform differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds. Note that some indole derivatives lack reported thermal data, necessitating experimental determination .
  • Chemical Stability : Test reactivity under acidic/basic conditions (e.g., HCl/NaOH) via UV-Vis spectroscopy to monitor structural integrity .
  • Storage Recommendations : Store in inert atmospheres (argon) at –20°C to prevent oxidation .

Q. What spectroscopic techniques are critical for confirming the structure of 6-Cyclopropyl-1H-indole?

  • Methodological Answer :

  • NMR Analysis : Use ¹H NMR to verify cyclopropyl proton signals (δ 0.5–1.5 ppm) and indole NH peaks (δ ~10 ppm). ¹³C NMR confirms sp³ carbons in the cyclopropyl group .
  • Mass Spectrometry : High-resolution MS (e.g., FAB-HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₁H₁₁N) .

Advanced Research Questions

Q. How can crystallographic data for 6-Cyclopropyl-1H-indole be refined to resolve ambiguities in bond lengths or angles?

  • Methodological Answer :

  • Software Tools : Use SHELXL for small-molecule refinement. Adjust parameters like displacement coefficients (Uᵢⱼ) and occupancy factors to address disordered atoms .
  • Validation : Cross-check results with OLEX2’s graphical interface to visualize electron density maps and hydrogen bonding networks .
  • Data Contradictions : Compare refined structures against Cambridge Structural Database entries to identify outliers (e.g., atypical cyclopropane ring distortions) .

Q. What strategies address contradictory pharmacological data (e.g., IC₅₀ variability) in studies of 6-Cyclopropyl-1H-indole derivatives?

  • Methodological Answer :

  • Experimental Design : Standardize assay conditions (e.g., cell line selection, incubation time) to minimize variability. Include positive/negative controls (e.g., doxorubicin for cytotoxicity) .
  • Statistical Analysis : Apply ANOVA or t-tests to assess significance. Report confidence intervals (e.g., 95% CI) for IC₅₀ values .
  • Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to identify trends or confounding factors (e.g., solvent effects) .

Q. How can researchers optimize the synthesis of 6-Cyclopropyl-1H-indole for scalability without compromising yield?

  • Methodological Answer :

  • Process Intensification : Transition from batch to continuous flow reactors to enhance reaction control and reduce byproducts .
  • Catalyst Recycling : Use immobilized Cu catalysts on silica supports to improve reusability and reduce costs .
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and adjust parameters in real time .

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